molecular formula C19H17N3O2 B12585198 7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 645417-87-4

7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B12585198
CAS No.: 645417-87-4
M. Wt: 319.4 g/mol
InChI Key: UNLVCYLUAKNFOX-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 2,3-dimethoxybenzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
  • 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
  • 8,9-Dimethoxy-3-methyl-1,2,4-triazolo[3,4-a]isoquinoline

Uniqueness

7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

645417-87-4

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

7,8-dimethoxy-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)14-10-16(24-3)15(23-2)9-13(14)18(20-17)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,21,22)

InChI Key

UNLVCYLUAKNFOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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